molecular formula C10H12N2O4S B372251 1-(Butylsulfanyl)-2,4-dinitrobenzene

1-(Butylsulfanyl)-2,4-dinitrobenzene

Cat. No.: B372251
M. Wt: 256.28g/mol
InChI Key: GULDLHZEGGECFG-UHFFFAOYSA-N
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Description

1-(Butylsulfanyl)-2,4-dinitrobenzene (CAS: 37849-85-7) is a nitroaromatic compound featuring a benzene ring substituted with two nitro groups at the 2- and 4-positions and a butylsulfanyl (-S-C₄H₉) group at the 1-position. Its molecular formula is C₁₀H₁₂N₂O₄S, with a molar mass of 256.28 g/mol.

Properties

Molecular Formula

C10H12N2O4S

Molecular Weight

256.28g/mol

IUPAC Name

1-butylsulfanyl-2,4-dinitrobenzene

InChI

InChI=1S/C10H12N2O4S/c1-2-3-6-17-10-5-4-8(11(13)14)7-9(10)12(15)16/h4-5,7H,2-3,6H2,1H3

InChI Key

GULDLHZEGGECFG-UHFFFAOYSA-N

SMILES

CCCCSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CCCCSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 1-(butylsulfanyl)-2,4-dinitrobenzene with key analogs, highlighting substituent effects:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Applications References
1-(Butylsulfanyl)-2,4-dinitrobenzene -NO₂ (2,4), -S-C₄H₉ (1) C₁₀H₁₂N₂O₄S 256.28 Intermediate in organic synthesis; moderate lipophilicity
1-(Benzylsulfanyl)-2,4-dinitrobenzene -NO₂ (2,4), -S-CH₂C₆H₅ (1) C₁₃H₁₀N₂O₄S 290.30 Increased aromaticity; potential in materials science
1-[(2R)-2-Chlorocyclohexylsulfanyl]-2,4-dinitrobenzene -NO₂ (2,4), -S-(chlorocyclohexyl) (1) C₁₂H₁₃ClN₂O₄S 316.76 Steric bulk from cyclohexyl; chiral center influences biological activity
1-(Methylamino)-2,4-dinitrobenzene -NO₂ (2,4), -NHCH₃ (1) C₇H₇N₃O₄ 197.15 Electron-donating amino group; pharmaceutical impurity standard
1-Polymethyleneimino-2,4-dinitrobenzenes -NO₂ (2,4), -N-(polymethylene) (1) Variable Variable Acid-sensitive; ring-opening under acidic conditions
1,3-Dinitrobenzene -NO₂ (1,3) C₆H₄N₂O₄ 168.11 High solubility in polar solvents; explosive precursor

Electronic and Spectroscopic Properties

  • Nitro Group Effects: The electron-withdrawing nitro groups in 1-(butylsulfanyl)-2,4-dinitrobenzene stabilize negative charges, enhancing electrophilic substitution reactivity compared to analogs like 1-(methylamino)-2,4-dinitrobenzene, where the amino group donates electrons .
  • UV/Vis and NMR : Substituents alter conjugation and electronic transitions. For example, benzylsulfanyl derivatives exhibit bathochromic shifts due to extended π-systems, whereas cyclohexylsulfanyl analogs show split peaks in ¹H NMR from chiral centers .

Reactivity and Stability

  • Acid Sensitivity: Polymethyleneimino derivatives undergo acid-catalyzed ring-opening, whereas sulfanyl analogs (e.g., butylsulfanyl) are more stable under acidic conditions due to stronger C-S bonds .
  • Enzymatic Interactions : Sulfanyl groups may interact with glutathione S-transferases (GSTs), which catalyze glutathione conjugation. The butyl chain’s hydrophobicity could influence substrate specificity compared to smaller substituents .

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